molecular formula C12H15N3O B13900294 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine

Cat. No.: B13900294
M. Wt: 217.27 g/mol
InChI Key: MIVJQYBLBFMKJO-UHFFFAOYSA-N
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Description

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine typically involves the condensation of 3-ethylphenol with 1H-pyrazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-ethylphenol: A precursor in the synthesis of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine.

    1H-pyrazol-5-amine: Another precursor used in the synthesis.

    3-ethylacetophenone: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine

InChI

InChI=1S/C12H15N3O/c1-2-9-4-3-5-10(6-9)8-16-12-7-11(13)14-15-12/h3-7H,2,8H2,1H3,(H3,13,14,15)

InChI Key

MIVJQYBLBFMKJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)COC2=NNC(=C2)N

Origin of Product

United States

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